molecular formula C10H17N3O2 B1477222 5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097955-25-2

5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1477222
CAS No.: 2097955-25-2
M. Wt: 211.26 g/mol
InChI Key: DHOBWSYPVLOVIP-UHFFFAOYSA-N
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Description

The compound “5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .


Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed conversions of primary diols and amines .


Molecular Structure Analysis

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .


Chemical Reactions Analysis

Pyrrole can undergo various reactions, including reaction with electrophiles, acylation, reaction of deprotonated pyrrole, reductions, and cyclization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrole, for example, is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Research has demonstrated the efficiency of synthesizing 3,5-disubstituted and 3,4,5-trisubstituted pyrroles through novel condensation reactions, which could potentially be applied or adapted for the synthesis of the compound (Klappa, Rich, & McNeill, 2002).

  • Polymer Semiconductors : Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been used as building blocks for polymer semiconductors, suggesting applications in organic electronics and thin film transistors due to their promising charge transport performance (Guo, Sun, & Li, 2014).

Photoluminescent Materials

  • Photoluminescent Polymers : Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units exhibit strong photoluminescence, making them suitable for electronic applications such as light-emitting diodes (LEDs) and photovoltaic cells (Beyerlein & Tieke, 2000).

Electron Transport Materials

  • Organic Solar Cells : The electron-deficient nature of diketopyrrolopyrrole (DPP) backbones, a closely related structure, has been exploited in the synthesis of conjugated polyelectrolytes for use as electron transport layers in inverted polymer solar cells, highlighting potential for improving power conversion efficiency (Hu et al., 2015).

Crystal Structure Analysis

  • X-ray Diffraction Studies : The crystal structure of similar pyrrolo[3,4-c]pyrrole-1,3-diones has been elucidated, providing insights into the strain within planar fused ring systems and the effects of substituents, which could inform the design of new materials and compounds (Arnold et al., 1991).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, N,N`-Bis(3-aminopropyl)-1,3-propanediamine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance .

Properties

IUPAC Name

5-(3-aminopropyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-12-9(14)7-5-13(4-2-3-11)6-8(7)10(12)15/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOBWSYPVLOVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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